

New Procaterol DPI Demonstrates Pharmacodynamic Equivalence to Approved Device

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Compound of Interest

Compound Name: **Procaterol**

Cat. No.: **B1663013**

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A new **procaterol** dry powder inhaler (DPI) has been shown to be pharmacodynamically equivalent to an approved **procaterol** DPI for the treatment of asthma.^{[1][2]} A randomized, double-blind, double-dummy, crossover phase 3 clinical trial demonstrated that the new DPI provides a comparable bronchodilatory effect to the currently marketed device, meeting the predefined equivalence criteria.^[1]

Procaterol is a selective β_2 -adrenergic receptor agonist that induces potent bronchodilation and is widely used for managing respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease.^{[1][3]} The development of a new DPI device necessitated a thorough evaluation of its bioequivalence to the existing approved device to ensure comparable clinical efficacy and safety.^[1] A similar study also established the therapeutic equivalence between a **procaterol** DPI and a **procaterol** metered-dose inhaler (MDI), highlighting the consistent delivery and action of the active drug across different inhalation devices.^{[4][5]}

Comparative Pharmacodynamic Data

The primary endpoints for assessing pharmacodynamic equivalence were the area under the concentration-time curve for Forced Expiratory Volume in the first second (FEV1) over 480 minutes (AUC FEV1/h) and the maximum FEV1 (Peak FEV1) achieved after a single 20 μ g dose of **procaterol**.^{[1][4]} The 90% confidence intervals for the difference between the new and approved DPIs for both primary variables fell well within the pre-specified equivalence margin of -0.15 to 0.15 L.^[1]

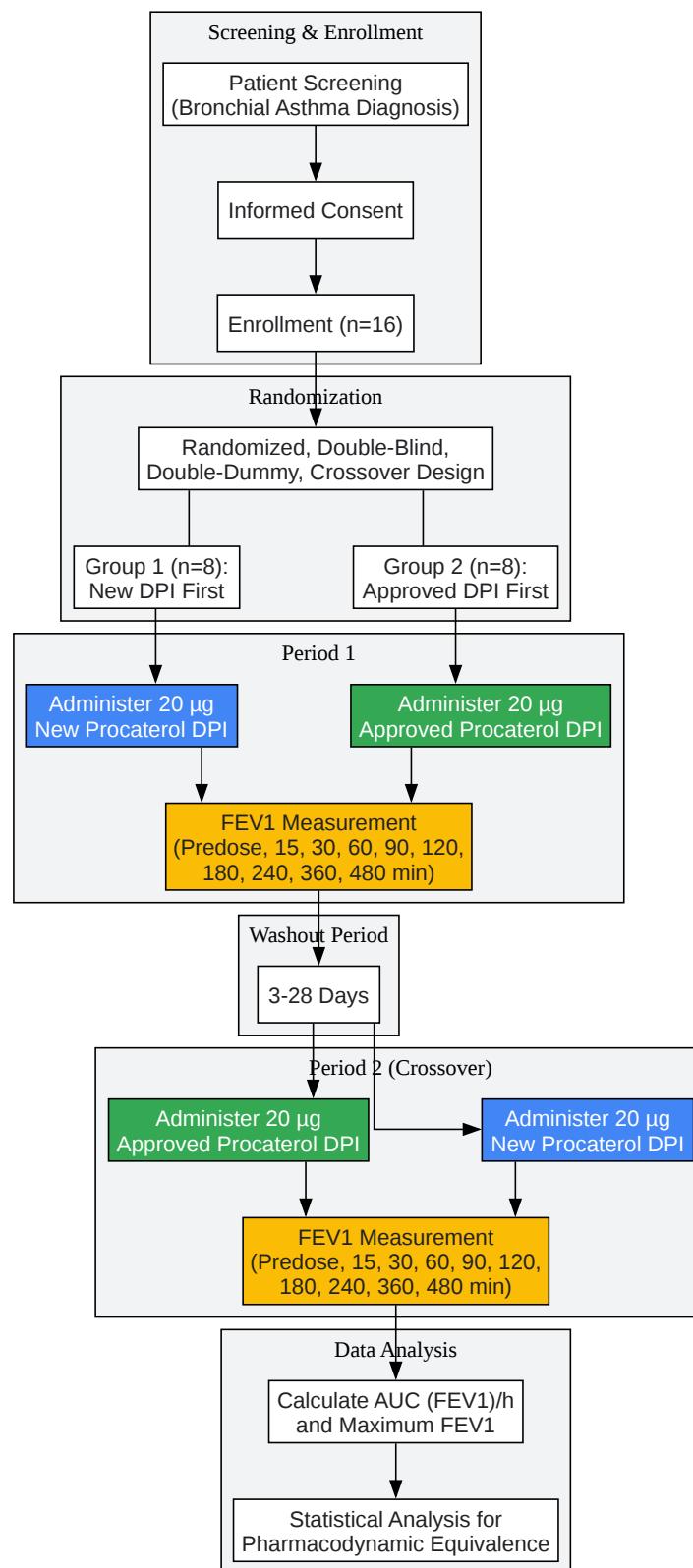
Pharmacodynamic Parameter	New Procaterol DPI	Approved Procaterol DPI	Difference in Means (90% CI)	Equivalence Margin
AUC (FEV1)/h (L)	-	-	0.041 L (0.004 to 0.078 L)	-0.15 to 0.15 L
Maximum FEV1 (L)	-	-	0.033 L (-0.008 to 0.074 L)	-0.15 to 0.15 L

Pharmacodynamic Parameter	Procaterol DPI (Meptin DPI)	Procaterol MDI (Meptin MDI)	Difference in Means (90% CI)	Equivalence Margin
Mean AUC (FEV1)/h (L)	1.4861 ± 0.5702	1.5483 ± 0.5848	-0.0621 L (-0.0995 to -0.0204 L)	-0.15 to 0.15 L
Mean Peak FEV1 (L)	1.656 ± 0.559	1.722 ± 0.554	-0.066 L (-0.102 to -0.022 L)	-0.15 to 0.15 L

Experimental Protocols

The pharmacodynamic equivalence study was a randomized, double-blind, double-dummy, crossover comparison conducted in patients with bronchial asthma.^{[1][3]} Sixteen patients were enrolled and divided into two groups, with each group receiving a single 20 µg dose of the new **procaterol** DPI and the approved **procaterol** DPI in a crossover fashion, separated by a washout period.^{[1][6]} FEV1 was measured using a spirometer at predose and at multiple time points up to 480 minutes post-inhalation.^{[1][2]}

The study comparing the **procaterol** DPI to the MDI followed a similar randomized, double-dummy, double-blind, crossover design with 16 asthma patients.^{[4][5]} Each patient received a 20 mcg dose of either the DPI or MDI, with a washout period of 3-28 days between treatments.^{[4][5]} The primary pharmacodynamic endpoints, AUC (FEV1)/h and peak FEV1, were analyzed for equivalence.^[4]



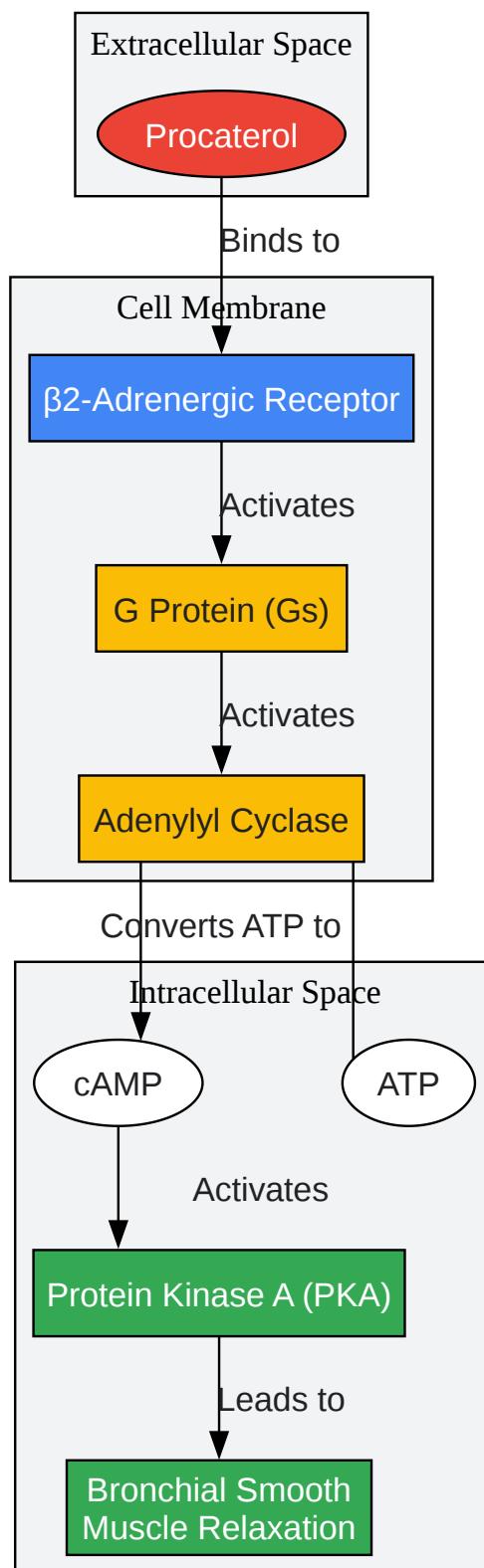
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Experimental workflow for the pharmacodynamic equivalence study.

Mechanism of Action: Procaterol Signaling Pathway

Procaterol is a selective beta-2 adrenergic receptor agonist.^{[7][8]} Its therapeutic effect is mediated through the activation of $\beta 2$ -adrenergic receptors on the surface of bronchial smooth muscle cells.^{[8][9]} This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

Upon binding to the $\beta 2$ -adrenergic receptor, **procaterol** stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and an increased bronchial airflow.^[7]



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Signaling pathway of **procaterol** in bronchial smooth muscle cells.

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